4-[2-(4-Iodophenoxy)ethyl]-2,6-dimethylmorpholine;oxalic acid
Overview
Description
4-[2-(4-Iodophenoxy)ethyl]-2,6-dimethylmorpholine;oxalic acid is an organic compound with the molecular formula C14H20INO2. This compound is notable for its unique structure, which includes an iodophenoxy group attached to a morpholine ring. The presence of iodine in the structure makes it particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Iodophenoxy)ethyl]-2,6-dimethylmorpholine typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and reaction conditions can be optimized to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-[2-(4-Iodophenoxy)ethyl]-2,6-dimethylmorpholine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The iodophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iodophenoxy ketones, while reduction could produce iodophenoxy alcohols.
Scientific Research Applications
4-[2-(4-Iodophenoxy)ethyl]-2,6-dimethylmorpholine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-[2-(4-Iodophenoxy)ethyl]-2,6-dimethylmorpholine exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors. The iodophenoxy group may play a crucial role in binding to these targets, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-(2,6-Difluoro-4-iodophenoxy)ethyl)morpholine
- 4-(2-(2,6-Difluoro-3-iodophenoxy)ethyl)morpholine
Uniqueness
Compared to similar compounds, 4-[2-(4-Iodophenoxy)ethyl]-2,6-dimethylmorpholine is unique due to its specific substitution pattern and the presence of the dimethylmorpholine ring. This unique structure may confer distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
4-[2-(4-iodophenoxy)ethyl]-2,6-dimethylmorpholine;oxalic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20INO2.C2H2O4/c1-11-9-16(10-12(2)18-11)7-8-17-14-5-3-13(15)4-6-14;3-1(4)2(5)6/h3-6,11-12H,7-10H2,1-2H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXMBENQCINXVLO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CCOC2=CC=C(C=C2)I.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22INO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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